molecular formula C11H10BrNO2 B1417038 Ethyl 4-bromo-2-cyano-3-methylbenzoate CAS No. 1805487-66-4

Ethyl 4-bromo-2-cyano-3-methylbenzoate

Cat. No.: B1417038
CAS No.: 1805487-66-4
M. Wt: 268.11 g/mol
InChI Key: OBYLKXDYOGBCKX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-methylbenzoate is a halogenated benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 280.11 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the cyano group contributes to electron-withdrawing effects and participation in nucleophilic reactions .

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-5-10(12)7(2)9(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYLKXDYOGBCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-cyano-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-methylbenzoate, followed by the introduction of a cyano group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., ethyl 4-amino-2-cyano-3-methylbenzoate).

    Reduction: Ethyl 4-bromo-2-amino-3-methylbenzoate.

    Oxidation: Ethyl 4-bromo-2-cyano-3-carboxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

Ethyl 4-chloro-2-cyano-3-methylbenzoate
  • Key Difference : Chlorine replaces bromine at the 4-position.
  • Impact : Chlorine’s smaller atomic size and lower polarizability reduce reactivity in nucleophilic aromatic substitution compared to bromine. This compound exhibits weaker antimicrobial activity but improved stability under acidic conditions .
Ethyl 4-bromo-2-nitro-3-methylbenzoate
  • Key Difference: Nitro group replaces the cyano group at the 2-position.
  • Impact : The nitro group’s stronger electron-withdrawing effect increases electrophilicity, enhancing antibacterial activity. However, it reduces solubility in polar solvents due to decreased hydrogen-bonding capacity .
Ethyl 5-bromo-2-cyano-3-methylbenzoate
  • Key Difference : Bromine at the 5-position instead of the 4-position.
  • Impact : Altered regiochemistry influences steric hindrance and electronic distribution, reducing reactivity in cross-coupling reactions. Biological activity shifts toward anticancer applications due to modified protein-binding affinity .

Ester Group and Alkyl Chain Modifications

Methyl 4-bromo-2-cyano-3-methylbenzoate
  • Key Difference : Methyl ester replaces ethyl ester.
  • Impact : The shorter alkyl chain decreases lipophilicity, reducing membrane permeability in biological systems. This lowers bioavailability but improves metabolic stability in hepatic environments .
Ethyl 4-bromo-2-cyano-3-ethylbenzoate
  • Key Difference : Ethyl group replaces methyl at the 3-position.
  • Impact : Increased steric bulk slows reaction kinetics in SNAr (nucleophilic aromatic substitution) but enhances selectivity in enzyme inhibition due to better fit in hydrophobic binding pockets .

Positional Isomerism and Functional Group Rearrangements

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
  • Key Difference : Bromine at the 2-position and hydroxy group at the 3-position.
  • Impact : The hydroxy group introduces hydrogen-bonding capability, improving solubility in aqueous media. However, bromine’s ortho position destabilizes the aromatic ring, reducing thermal stability .
Ethyl 4-bromo-3-cyano-2-methoxybenzoate
  • Key Difference : Methoxy group replaces methyl at the 3-position.
  • Impact: Methoxy’s electron-donating effect diminishes the cyano group’s electron-withdrawing influence, altering reaction pathways in Suzuki-Miyaura couplings. Biological activity shifts toward antioxidant properties .

Comparative Data Table

Compound Name Substituents (Position) Key Features Biological Activity
This compound Br (4), CN (2), CH₃ (3) High electrophilicity, moderate lipophilicity Enzyme inhibition, antimicrobial
Ethyl 4-chloro-2-cyano-3-methylbenzoate Cl (4), CN (2), CH₃ (3) Enhanced stability, lower reactivity Antifungal
Ethyl 5-bromo-2-cyano-3-methylbenzoate Br (5), CN (2), CH₃ (3) Altered regioselectivity Anticancer
Mthis compound Br (4), CN (2), CH₃ (3), methyl ester Reduced lipophilicity Metabolic studies
Ethyl 4-bromo-3-cyano-2-methoxybenzoate Br (4), CN (3), OCH₃ (2) Electron-donating methoxy group Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromo-2-cyano-3-methylbenzoate
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Ethyl 4-bromo-2-cyano-3-methylbenzoate

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